1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde

Lipophilicity Drug-likeness Physicochemical profiling

This 95% pure pyrazole-5-carbaldehyde is a uniquely differentiated building block. Its N1-cyclopropylmethyl substituent provides higher lipophilicity (AlogP 1.29) than the unsubstituted analog, improving membrane permeability without halogen introduction. The C5-aldehyde handle enables reductive amination, Grignard, and Wittig pathways inaccessible to nitrile analogs, making it a single versatile starting point for library synthesis. Ideal for SAR exploration of steric vs. electronic effects and agrochemical lead generation.

Molecular Formula C13H13N3O
Molecular Weight 227.26 g/mol
CAS No. 2098065-65-5
Cat. No. B1479609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde
CAS2098065-65-5
Molecular FormulaC13H13N3O
Molecular Weight227.26 g/mol
Structural Identifiers
SMILESC1CC1CN2C(=CC(=N2)C3=CC=NC=C3)C=O
InChIInChI=1S/C13H13N3O/c17-9-12-7-13(11-3-5-14-6-4-11)15-16(12)8-10-1-2-10/h3-7,9-10H,1-2,8H2
InChIKeyDJCFECYDQBDJIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde (CAS 2098065-65-5): Procurement-Relevant Identity and Physicochemical Baseline


1-(Cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde (CAS 2098065-65-5) is a heterocyclic building block featuring a pyrazole core substituted at the N1 position with a cyclopropylmethyl group, at the C3 position with a pyridin-4-yl moiety, and at the C5 position with a carbaldehyde group . Its molecular formula is C13H13N3O with a molecular weight of 227.26 g/mol, and it is typically supplied at 95% purity for research use only . Computed physicochemical properties include an AlogP of 1.29, a topological polar surface area (TPSA) of 90.65 Ų, five hydrogen bond acceptors, two hydrogen bond donors, and seven rotatable bonds . The compound is positioned as a versatile aldehyde-functionalized intermediate for medicinal chemistry and agrochemical research applications, with its cyclopropylmethyl substituent contributing distinct steric and lipophilic characteristics relative to simpler pyrazole-carbaldehyde analogs .

Why 1-(Cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde Cannot Be Replaced by Generic Pyrazole-Carbaldehyde Analogs


Casual substitution of 1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde with structurally similar pyrazole-carbaldehyde compounds introduces measurable deviations in key molecular properties that directly impact synthetic utility and downstream structure-activity relationships. The N1-cyclopropylmethyl group differentiates this compound from the simpler 3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde (CAS 865610-72-6) by increasing computed lipophilicity (AlogP 1.29 vs. XLogP3 0.6), polar surface area (90.65 vs. 58.6 Ų), hydrogen bond capacity (HBA 5 vs. 3; HBD 2 vs. 1), and conformational flexibility (7 vs. 2 rotatable bonds) [1]. The C5-carbaldehyde regiochemistry further distinguishes it from the C4-carbaldehyde positional isomer, which presents different reactivity profiles in condensation and cycloaddition reactions owing to altered electronic environments around the pyrazole ring . Additionally, the aldehyde functionality confers distinct synthetic versatility compared to the corresponding 5-carbonitrile analog (CAS 2098103-35-4), enabling reductive amination, Grignard addition, and hydrazone formation pathways that are inaccessible to the nitrile . These cumulative differences mean that procurement decisions must be guided by the specific physicochemical and reactivity requirements of the intended synthetic sequence rather than by scaffold similarity alone, as detailed in the quantitative evidence below.

Quantitative Differentiation Evidence for 1-(Cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde vs. Closest Analogs


Enhanced Lipophilicity and Membrane Permeability Potential vs. N1-Unsubstituted Analog

The N1-cyclopropylmethyl substituent on the title compound (CAS 2098065-65-5) increases computed lipophilicity compared with the N1-unsubstituted analog 3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde (CAS 865610-72-6). The target compound has an AlogP of 1.29 versus the comparator's XLogP3 of 0.6, representing an approximate 0.69 log unit increase [1]. This difference is accompanied by increases in polar surface area (90.65 vs. 58.6 Ų), hydrogen bond acceptor count (5 vs. 3), hydrogen bond donor count (2 vs. 1), and rotatable bond count (7 vs. 2) [1]. Higher lipophilicity is class-level associated with improved passive membrane permeability, while the increased PSA and HBD/HBA counts suggest retained or enhanced aqueous solubility profiles that may balance the lipophilicity gain .

Lipophilicity Drug-likeness Physicochemical profiling

C5-Carbaldehyde Regiochemistry: Differentiated Reactivity vs. C4-Carbaldehyde Positional Isomer

The title compound bears the carbaldehyde group at the pyrazole C5 position, adjacent to the N1-cyclopropylmethyl substituent. This regiochemistry contrasts with the 4-carbaldehyde positional isomer—1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde—where the formyl group resides at the C4 position between the two pyrazole nitrogen atoms . The C5-carbaldehyde is conjugated with the C4-C5 double bond and experiences distinct electronic effects from the adjacent N1 substituent, influencing its reactivity in condensation reactions (e.g., Schiff base formation, Knoevenagel condensations) and cycloaddition chemistry [1]. Positional isomerism in pyrazole-carbaldehydes is well-documented to produce different reaction outcomes in multi-component reactions owing to altered electrophilicity at the carbonyl carbon [1].

Regioselectivity Synthetic chemistry Pyrazole functionalization

Aldehyde vs. Nitrile Functional Group: Divergent Synthetic Utility at the C5 Position

At the C5 position, the target compound carries a carbaldehyde group (CHO), whereas the closely related analog 1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbonitrile (CAS 2098103-35-4) carries a nitrile group (CN) [1]. The molecular weight difference is small (227.26 vs. 224.26 g/mol), but the functional group identity dictates entirely different synthetic applications. The aldehyde enables reductive amination (access to amine derivatives), Grignard and organolithium additions (access to secondary alcohols), hydrazone and oxime formation (access to Schiff base conjugates), and Wittig olefination (access to alkenyl derivatives) [2]. The nitrile analog instead enables hydrolysis to carboxylic acids or amides, and cycloaddition to tetrazoles [2]. These divergent pathways mean the two compounds are not interchangeable in any synthetic route that exploits carbonyl reactivity.

Functional group interconversion Synthetic versatility Building block selection

Cyclopropylmethyl Group Contribution to Metabolic Stability and Conformational Constraint: Class-Level Evidence from Pyrazole Derivatives

The cyclopropylmethyl substituent on the N1 position of the pyrazole ring is a recognized structural motif in medicinal chemistry associated with improved metabolic stability, enhanced target binding affinity, and reduced plasma clearance in drug-like molecules . In the broader pyrazole-carbaldehyde family, the introduction of cyclopropyl groups has been reported to change molecular properties by improving metabolic stability, increasing biological activity, enhancing drug efficacy, limiting polypeptide conformation and slowing its hydrolysis, reducing plasma clearance, and improving drug dissociation [1]. While no direct metabolic stability comparison between the title compound and its N1-unsubstituted analog has been published, the class-level evidence supports the expectation that the cyclopropylmethyl group confers pharmacokinetic advantages relevant to hit-to-lead optimization programs [1]. This contrasts with alternative N1-substituents such as difluoromethyl (CAS 2090882-71-4), which primarily modulate electron-withdrawing character rather than steric and conformational properties .

Metabolic stability Cyclopropyl effect Drug design

Purity and Availability: 95% Minimum Purity Standard vs. Higher-Purity Analogs

The title compound is commercially supplied at a standard purity of 95%, as reported by BenchChem and CymitQuimica . The structurally related compound 2-(1-(prop-2-yn-1-yl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)ethan-1-ol (CAS 2098084-06-9, same molecular formula C13H13N3O) is available at a higher standard purity of 98% with batch-specific QC documentation including NMR, HPLC, and GC from Bidepharm . For applications requiring higher purity (e.g., biological assays, material science), this 3% purity differential may necessitate additional purification steps when using the title compound. The title compound has also been listed as discontinued by at least one major supplier (CymitQuimica/Biosynth), which may affect procurement planning and lead times .

Chemical purity Procurement specifications Quality control

Drug-Likeness Score (QED): Quantitative Estimate of Molecular Quality Relative to Oral Drug Space

The quantitative estimate of drug-likeness (QED) for the title compound is computed as 0.69 (weighted), based on the Aladdin Scientific computational dataset . The QED metric integrates multiple molecular descriptors including molecular weight, logP, hydrogen bond donors and acceptors, polar surface area, and rotatable bond count into a single score reflecting attractiveness as a drug-like molecule [1]. A QED of 0.69 places this compound above the commonly cited mean QED of approximately 0.49 for approved oral drugs and above 0.67, the mean for attractive drug-like compounds [1]. This score suggests that the cyclopropylmethyl-pyridyl-pyrazole-carbaldehyde scaffold maintains favorable drug-like properties despite the addition of the cyclopropylmethyl group, positioning it as a synthetically tractable building block for medicinal chemistry programs targeting oral bioavailability .

Drug-likeness QED score Lead optimization

Application Scenarios Where 1-(Cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde Provides a Verifiable Procurement Advantage


Medicinal Chemistry Hit-to-Lead Programs Requiring Balanced Lipophilicity Without Halogen Introduction

In hit-to-lead optimization campaigns where the core scaffold requires increased lipophilicity to improve membrane permeability and target engagement, the title compound offers an AlogP of 1.29 , representing a significant increase over the N1-unsubstituted analog (XLogP3 0.6) [1]. This lipophilicity gain is achieved through the cyclopropylmethyl substituent without introducing halogens, preserving synthetic flexibility for further derivatization. The favorable QED score of 0.69 supports its use in programs targeting orally bioavailable candidates, while the retained hydrogen bond capacity (HBA 5, HBD 2) ensures solubility is not unduly compromised.

Diversity-Oriented Synthesis Exploiting C5-Aldehyde Reactivity for Library Generation

The C5-carbaldehyde group enables multiple parallel diversification pathways—reductive amination, Grignard addition, hydrazone/oxime formation, and Wittig olefination—that are inaccessible to the corresponding 5-carbonitrile analog (CAS 2098103-35-4) [2]. For medicinal chemistry groups building compound libraries around the pyridyl-pyrazole scaffold, the aldehyde functional handle provides a single starting point for generating structurally diverse products without requiring separate procurement of multiple pre-functionalized building blocks.

Structure-Activity Relationship (SAR) Studies Exploring N1-Substituent Effects at the Pyrazole Core

For SAR investigations comparing the impact of different N1-substituents on biological activity, the title compound serves as the cyclopropylmethyl reference point within a matrix that may include the N1-unsubstituted analog (CAS 865610-72-6), N1-difluoromethyl analog (CAS 2090882-71-4), and N1-methyl analog (CAS 1152546-66-1) [2][3]. The cyclopropylmethyl group contributes distinct steric bulk and conformational constraint compared to the electron-withdrawing difluoromethyl or the minimal methyl substituent, enabling systematic probing of steric vs. electronic effects at the N1 position [3].

Agrochemical Intermediate Synthesis Leveraging Pyridyl-Pyrazole Scaffolds

Pyridyl-pyrazole scaffolds are established motifs in agrochemical discovery, particularly in parasiticidal and herbicidal applications as documented in the substituted arylpyrazole patent literature [4]. The title compound's combination of a pyridin-4-yl group (for target binding), cyclopropylmethyl group (for metabolic stability), and aldehyde functionality (for further elaboration) positions it as a versatile intermediate for agrochemical lead generation programs where these three structural features are individually validated but rarely combined in a single building block [4].

Quote Request

Request a Quote for 1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.